2-(Furan-2-yl)-N,N-dimethyl-1H-indole-4-carboxamide
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Overview
Description
2-(Furan-2-yl)-N,N-dimethyl-1H-indole-4-carboxamide is a heterocyclic compound that combines the structural features of furan and indole. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The furan ring is known for its reactivity and biological activity, while the indole moiety is a common scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-N,N-dimethyl-1H-indole-4-carboxamide typically involves the formation of the indole core followed by the introduction of the furan ring. One common method involves the reaction of furan-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal to form the corresponding furan-2-yl-N,N-dimethylformamide. This intermediate is then reacted with an indole derivative under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-N,N-dimethyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-(Furan-2-yl)-N,N-dimethyl-1H-indole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-N,N-dimethyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The furan ring can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)-1H-indole-3-carboxamide
- 2-(Furan-2-yl)-N-methyl-1H-indole-4-carboxamide
- 2-(Furan-2-yl)-N,N-diethyl-1H-indole-4-carboxamide
Uniqueness
2-(Furan-2-yl)-N,N-dimethyl-1H-indole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-dimethyl group enhances its lipophilicity and may influence its interaction with biological targets .
Properties
CAS No. |
917614-82-5 |
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Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-(furan-2-yl)-N,N-dimethyl-1H-indole-4-carboxamide |
InChI |
InChI=1S/C15H14N2O2/c1-17(2)15(18)10-5-3-6-12-11(10)9-13(16-12)14-7-4-8-19-14/h3-9,16H,1-2H3 |
InChI Key |
OCWZBXCVAJTPOH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C2C=C(NC2=CC=C1)C3=CC=CO3 |
Origin of Product |
United States |
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